molecular formula C12H18N4O B1399336 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide CAS No. 1316226-13-7

2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide

Cat. No. B1399336
M. Wt: 234.3 g/mol
InChI Key: JMIWPDSANMKIKW-UHFFFAOYSA-N
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Description

The compound “2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide” is a pyrimidine derivative. Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are integral parts of DNA and RNA and impart diverse pharmacological properties .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including “2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide”, can be characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .


Physical And Chemical Properties Analysis

Pyrimidines are colorless compounds and are much weaker bases than pyridine . They are soluble in water .

Scientific Research Applications

Inhibition of Transcription Factors

  • Gene Expression Inhibitors : A study by Palanki et al. (2000) focused on inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors, exploring the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide. This research highlights the critical role of the carboxamide group at the 5-position for activity, with the introduction of a fluorine substituent in place of 2-chlorine maintaining activity. These findings are relevant for understanding the biological activity of similar compounds, including 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide (Palanki et al., 2000).

Antimicrobial Activity

  • Antimicrobial Compounds : Kolisnyk et al. (2015) synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, investigating their antimicrobial properties. This research provides insight into the potential of pyrimidine-4-carboxamide derivatives in combating microbial infections, which could extend to compounds like 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide (Kolisnyk et al., 2015).

Synthesis and Biological Evaluation

  • Cancer and Anti-Inflammatory Agents : Rahmouni et al. (2016) developed a series of pyrazolopyrimidines derivatives for evaluation as anticancer and anti-5-lipoxygenase agents, showcasing the potential therapeutic applications of pyrimidine derivatives in cancer and inflammation treatment. Such research could be applicable to the synthesis and evaluation of 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide derivatives for similar purposes (Rahmouni et al., 2016).

Analgesic Properties

  • Enhancing Analgesic Properties : Ukrainets et al. (2015) explored the methylation of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides to enhance their analgesic properties. This study demonstrates the potential of structural modification in pyrimidine derivatives to improve their biological activity, which can be relevant for compounds like 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide (Ukrainets et al., 2015).

PET Imaging Agents

  • PET Imaging for Neuroinflammation : Wang et al. (2018) synthesized a derivative of N-(3-(4-methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide for use as a potential PET imaging agent for imaging IRAK4 enzyme in neuroinflammation. This illustrates the applicability of pyrimidine-4-carboxamide derivatives in medical imaging and diagnostics, which could include similar compounds like 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide (Wang et al., 2018).

properties

IUPAC Name

2-methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-8-15-9(11(13)17)7-10(16-8)12(2)3-5-14-6-4-12/h7,14H,3-6H2,1-2H3,(H2,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIWPDSANMKIKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)C2(CCNCC2)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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